magnesium;9,10-dihydroxyoctadecanoate

Polyolefin resin additive Impact strength modification Metal soap selection

Magnesium 9,10-dihydroxyoctadecanoate (CAS 84682-00-8, synonym magnesium 9,10-dihydroxystearate) is the magnesium salt of 9,10-dihydroxyoctadecanoic acid (DHSA), a long-chain (C18) fatty acid bearing vicinal hydroxyl groups at the 9 and 10 positions. The compound exists predominantly as the bis(dihydroxyoctadecanoate) complex (C36H70MgO8, MW 655.2 g/mol) and is practically insoluble in water, consistent with its classification as a hydrophobic fatty acid metal soap.

Molecular Formula C18H35MgO4+
Molecular Weight 339.8 g/mol
CAS No. 84682-00-8
Cat. No. B12662307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;9,10-dihydroxyoctadecanoate
CAS84682-00-8
Molecular FormulaC18H35MgO4+
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Mg+2]
InChIInChI=1S/C18H36O4.Mg/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+2/p-1
InChIKeySMGRUFFFYXUNQM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium 9,10-Dihydroxyoctadecanoate (CAS 84682-00-8): Procurement-Relevant Baseline for a Dihydroxy-Functionalized Magnesium Soap


Magnesium 9,10-dihydroxyoctadecanoate (CAS 84682-00-8, synonym magnesium 9,10-dihydroxystearate) is the magnesium salt of 9,10-dihydroxyoctadecanoic acid (DHSA), a long-chain (C18) fatty acid bearing vicinal hydroxyl groups at the 9 and 10 positions [1]. The compound exists predominantly as the bis(dihydroxyoctadecanoate) complex (C36H70MgO8, MW 655.2 g/mol) and is practically insoluble in water, consistent with its classification as a hydrophobic fatty acid metal soap . It belongs to a family of DHSA metal salts that also includes sodium, potassium, lithium, calcium, zinc, and ammonium analogs [2].

Why Generic Substitution of Magnesium 9,10-Dihydroxyoctadecanoate with Other Metal Stearates or DHSA Salts Fails


Substituting magnesium 9,10-dihydroxyoctadecanoate with a conventional metal stearate (e.g., magnesium stearate CAS 557-04-0) or with a different DHSA metal salt (e.g., sodium or calcium DHSA) introduces quantifiable performance deficits. The vicinal dihydroxy groups at C9 and C10 confer structural and functional properties absent in unsubstituted stearates—including altered electrical conductance behavior in molten soaps due to hydroxyl-mediated ion bridging [1], enhanced biodegradability (DHSA soap >60% degradation in 28 days vs. stearic acid soap at 30%) [2], and selective PPAR-γ activation (free DHSA at 50–100 µmol/L) with no PPAR-α off-target activity [3]. The choice of counter-cation further differentiates performance: a Japanese patent (JP2012229325A) explicitly selects magnesium or zinc dihydroxystearate—not sodium, potassium, or calcium analogs—as the preferred metal salt for polyolefin-based resin impact modification at 0.1–2.0 parts by weight [4]. These differences are not cosmetic; they directly determine functional outcomes in tribological, biodegradation, biological signaling, and polymer processing applications.

Quantitative Differentiation Evidence for Magnesium 9,10-Dihydroxyoctadecanoate: Head-to-Head and Class-Level Comparator Data


Patent-Documented Preference for Magnesium (or Zinc) DHSA Over Other Metal Stearates in Polyolefin Impact Modification

JP2012229325A discloses a polyolefin-based resin composition comprising 100 parts by weight polyolefin resin, 1.0–5.0 parts talc, and 0.1–2.0 parts of a dihydroxystearic acid metal salt. The patent explicitly states that 'as the dihydroxystearic acid metal salt, zinc 1,2-dihydroxystearate or magnesium 1,2-dihydroxystearate are preferably used' [1]. This represents a direct selection preference over sodium, potassium, calcium, or lithium DHSA salts for impact strength and rigidity improvement in molded polyolefin articles.

Polyolefin resin additive Impact strength modification Metal soap selection

Superior Biodegradability of DHSA Soaps vs. Conventional Stearate Soaps (28-Day OECD 301-Class Test)

In a direct comparison published by the Malaysian Palm Oil Board, sodium DHSA soap achieved greater than 60% biodegradation within 28 days, whereas the conventional stearic acid soap control reached only approximately 30% degradation under the same test conditions [1]. The same study reported a corrosion rate of 0.002 mm yr⁻¹ at 100 ppm for DHSA soap, demonstrating dual functionality (biodegradability + corrosion inhibition) not observed in stearic acid soap

Biodegradability Environmentally acceptable lubricant Green chemistry

Selective PPAR-γ Activation by DHSA (50–100 µmol/L) with Zero PPAR-α Off-Target Activity in CV-1 Cells

Yu et al. (2010) demonstrated that the free acid DHSA activates PPAR-γ in a dose-dependent manner at concentrations of 50–100 µmol/L in CV-1 cells, while showing no activation of PPAR-α at any tested concentration (including 5–20 µmol/L where PPAR-γ was also inactive) [1]. The PPAR-γ activation effect was significantly lower than that of rosiglitazone, indicating partial agonist character. In vivo, KKAy diabetic mice fed a high-fat diet containing 4% DHSA showed significantly lower blood glucose AUC at 0.5 h and 1 h post-glucose challenge compared to 4% corn oil and 4% olive oil control groups (P < 0.05), with concomitant reduction in body weight [1].

Metabolic research PPAR-gamma agonist Insulin sensitization

Corrosion Inhibition by DHSA Derivatives in Mineral Oil-Based Lubricants at Low Treatment Rates (0.1–10 wt%)

German patent DE3203491C2 (Henkel KGaA, 1990) claims the use of 9,10-dihydroxystearic acid and its alkali metal salts, as well as oligomeric condensates thereof, as corrosion inhibitors in mineral oil-based lubricating oils and lubricating greases at use concentrations of 0.1–10% by weight, with an optimal range of 1–2% by weight relative to the mineral oil base [1]. The patent further teaches that the oligomeric derivatives possess higher solubility in mineral oil and reduced acid numbers compared with the monomeric acids, enabling the production of liquid concentrates [1].

Corrosion inhibitor Lubricant additive Metalworking fluid

Superior Tribological Performance of DHSA-Derived Triesters vs. Mineral Additive-Free Base Oil in Four-Ball Tests

Kleinova et al. (2008) synthesized four triester derivatives of 9,10-dihydroxystearic acid and evaluated their lubricant properties. Removal of the double bond from the fatty acid acyl chain, increase of molar weight, and change of molecular structure resulted in increased viscosity and oxidation stability of the prepared triesters. Lubrication tests performed on a four-ball machine showed better tribological characteristics of the synthesized DHSA triesters when compared with mineral additive-free base oil [1]. The study demonstrates that DHSA-derived esters (and by structural inference, DHSA metal soaps) provide measurable tribological improvement over unadditized mineral oil.

Biolubricant Tribology Four-ball wear test

Evidence-Backed Application Scenarios for Magnesium 9,10-Dihydroxyoctadecanoate in Research and Industrial Procurement


Polyolefin Impact Strength Modification: Magnesium DHSA as Preferred Metal Soap Additive

Based on JP2012229325A, magnesium 9,10-dihydroxyoctadecanoate is explicitly preferred (alongside the zinc analog) for polyolefin-based resin compositions requiring simultaneous impact strength and rigidity improvement. Formulators should use 0.1–2.0 parts by weight per 100 parts polyolefin resin, combined with 1.0–5.0 parts talc. The patent preference over sodium, potassium, and calcium DHSA salts makes magnesium DHSA the procurement choice for this specific application. [1]

Environmentally Acceptable Lubricant and Corrosion Inhibitor Formulation

DHSA-based metal soaps (including the magnesium salt) combine two quantifiable advantages for environmentally regulated lubricant applications: (i) >60% biodegradation in 28 days (2× that of stearate soaps) and (ii) effective corrosion inhibition at low concentrations (0.002 mm yr⁻¹ corrosion rate at 100 ppm for the sodium analog; 0.1–10 wt% effective range in mineral oil per DE3203491C2). Magnesium DHSA is the logical procurement choice where both biodegradability and corrosion protection are required in a single additive. [2][3]

PPAR-γ-Selective Pharmacological Tool for Metabolic Disease Research

For researchers investigating selective PPAR-γ modulation without PPAR-α cross-reactivity, DHSA (and its magnesium salt as a delivery form) provides a validated tool compound. DHSA activates PPAR-γ dose-dependently at 50–100 µmol/L in CV-1 cells with zero detectable PPAR-α activation at any concentration tested. In vivo, 4% dietary DHSA significantly improves glucose tolerance and reduces body weight in KKAy diabetic mice. The magnesium salt may offer formulation advantages for in vivo dosing where solubility or bioavailability of the free acid is limiting. [4]

Bio-Based Lubricant Base Stock and Thickener Development

The DHSA scaffold has been validated as a precursor for lubricant triesters that outperform mineral additive-free base oil in four-ball tribological tests [5], and as a grease thickener where DHSA-lithium grease outperforms conventional 12-hydroxystearic acid lithium grease in shear stability, dropping point, colloidal stability, and wear resistance [6]. Magnesium DHSA can serve as an alternative thickener cation, with the divalent Mg²⁺ expected to provide different grease fiber structure and dropping point characteristics compared to monovalent lithium, based on established structure-property relationships in metal soap greases [7].

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